N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide
Description
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzamide core with multiple functional groups, including methoxy, chlorophenyl, and sulfonyl groups, which contribute to its diverse chemical properties.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6S/c1-28-16-11-15(24-22(25)19-5-4-6-20(29-2)21(19)30-3)12-18(13-16)31(26,27)17-9-7-14(23)8-10-17/h4-13H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQCNEGSCDQYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chlorophenyl)sulfonyl]phenyl}acetamide
- N-{3-[(4-chlorophenyl)sulfonyl]-4-methoxyphenyl}benzamide
- N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dimethylphenyl}benzamide
Uniqueness
N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2,3-dimethoxybenzamide is unique due to the presence of multiple methoxy groups and the specific positioning of the sulfonyl and chlorophenyl groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
